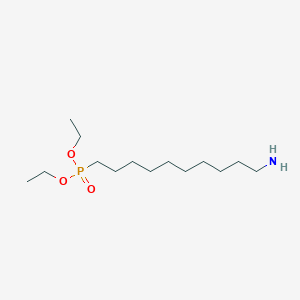

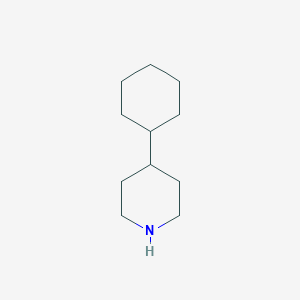

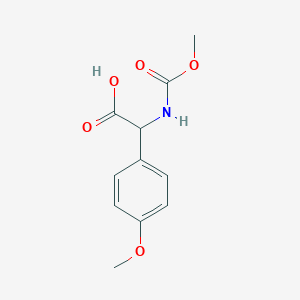

![molecular formula C13H10N2OS B176742 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol CAS No. 156424-47-4](/img/structure/B176742.png)

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol (MPTP) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of the thienopyrimidine class of compounds, and has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-apoptotic effects. MPTP has been studied extensively in the laboratory, and is being increasingly used in scientific research due to its unique properties.

Scientific Research Applications

Antitumor Activity

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol: and its derivatives have been investigated for their antitumor properties. Specifically, a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were synthesized and evaluated. These compounds exhibited anti-proliferative activities against human breast cancer cells and human gastric cancer cells. Notably, the most potent compound demonstrated superior antitumor activity compared to the positive control palbociclib, a CDK6 inhibitor .

CDK6 Inhibition

Cyclin-dependent protein kinases (CDKs) play crucial roles in cell cycle regulation and transcription. CDK6, in particular, has been identified as a promising target for cancer treatment. The synthesized N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were tested for their CDK6 inhibitory activities. The compound with the highest potency showed good CDK6 inhibition, suggesting its potential as a therapeutic agent .

Novel Structure Exploration

The design of these compounds involved incorporating the 2,3-positions of pyrrole into the 5,6-positions of N-phenylpyrimidin-2-amine. By doing so, researchers aimed to discover novel structures with excellent antitumor activity. This approach diverged from the commonly reported CDK inhibitors containing the N-(pyridin-2-yl)pyrimidin-2-amine or N-phenylpyrimidin-2-amine nucleus. The resulting N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives represent a unique class of compounds for further exploration .

Chemical Properties and Synthesis

- Synthesis : The synthesis of 2-phenylthieno[3,2-d]pyrimidin-4-ol involves specific reactions and conditions. Researchers have explored various synthetic routes to obtain this compound .

Other Derivatives

Apart from the compound mentioned, related derivatives such as N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine and 2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide have also been studied .

properties

IUPAC Name |

2-methyl-6-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-8-14-10-7-11(9-5-3-2-4-6-9)17-12(10)13(16)15-8/h2-7H,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQLJKGRFRWGCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)SC(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433831 |

Source

|

| Record name | 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol | |

CAS RN |

156424-47-4 |

Source

|

| Record name | 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]-](/img/structure/B176692.png)

![2-[(Z)-2-bromoethenyl]pyridine](/img/structure/B176697.png)